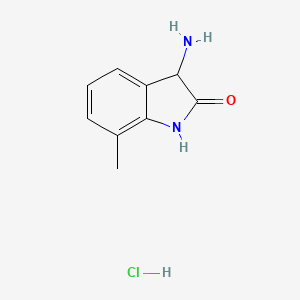

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Description

Structural Characteristics and Molecular Framework

The molecular structure of this compound is defined by the molecular formula C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol. The compound exhibits a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring, which is characteristic of the oxindole family. The structural framework incorporates several key functional elements that define its chemical reactivity and potential applications.

The amino group positioned at the third carbon of the indole ring represents a critical structural feature that significantly influences the compound's chemical behavior. This primary amine functionality provides a site for hydrogen bonding interactions and serves as a reactive center for various chemical transformations. The presence of this amino group at the C-3 position creates a chiral center, introducing stereochemical considerations that are important for understanding the compound's three-dimensional structure and potential biological activities.

The methyl substituent at the seventh position of the indole ring system contributes to the compound's unique electronic and steric properties. This substitution pattern affects the electron density distribution throughout the aromatic system and influences the compound's reactivity patterns. The seven-position methylation represents a relatively uncommon substitution pattern within the indole series, distinguishing this compound from more frequently encountered derivatives.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| Chemical Abstracts Service Number | 1214090-45-5 |

| Simplified Molecular Input Line Entry System Code | O=C1NC2=C(C=CC=C2C)C1N.[H]Cl |

| Molecular Design Laboratories Number | MFCD11841256 |

The hydrochloride salt formation involves protonation of the amino group, creating an ionic structure that enhances water solubility compared to the free base form. This salt formation is particularly important for handling and storage considerations, as the hydrochloride salt typically exhibits greater stability under ambient conditions. The ionic nature of the hydrochloride salt also facilitates purification processes and enables more precise analytical characterization.

The overall molecular architecture of this compound places it within the broader category of 3-amino oxindoles, which have emerged as important synthetic targets due to their occurrence in natural products and their utility as synthetic intermediates. The specific substitution pattern of this compound provides opportunities for structure-activity relationship studies and synthetic elaboration toward more complex molecular targets.

Historical Context of Discovery and Early Syntheses

The development of this compound synthesis emerged from the broader historical context of indole chemistry research that began in the late nineteenth century. The oxindole scaffold itself, represented by the 2-indolinone core structure, has been recognized as a versatile building block for medicinal chemistry applications since the early twentieth century. The specific interest in 3-amino substituted oxindoles developed as researchers began to explore the synthetic potential of these compounds as intermediates for natural product synthesis and pharmaceutical development.

Early synthetic approaches to 3-amino oxindoles relied primarily on classical organic transformations involving the functionalization of pre-formed indole rings. These methodologies often required harsh reaction conditions and multiple synthetic steps, limiting their practical utility for preparing specific substitution patterns such as the 7-methyl variant. The development of more sophisticated synthetic strategies has been driven by the recognition that position-specific substitution on the indole ring system can dramatically influence biological activity and chemical reactivity.

The synthesis of 7-methyl substituted indole derivatives presented particular challenges due to the limited availability of suitable starting materials and the need for regioselective functionalization methods. Early approaches often involved the construction of the indole ring system from appropriately substituted aniline precursors, requiring careful optimization of cyclization conditions to achieve the desired regiochemistry. The introduction of the amino group at the C-3 position represented an additional synthetic challenge, as this transformation needed to be accomplished while preserving the integrity of the sensitive indole nucleus.

Modern synthetic methodologies for accessing this compound have benefited from advances in catalytic chemistry and improved understanding of reaction mechanisms. Contemporary approaches often employ transition metal catalysis or organocatalytic methods that enable more efficient and selective transformations. These developments have made it possible to prepare the compound through more direct synthetic routes, reducing the number of steps required and improving overall yields.

The evolution of synthetic approaches to this compound reflects broader trends in heterocyclic chemistry, where increasing emphasis has been placed on developing environmentally benign and economically viable synthetic methods. The availability of efficient synthetic routes has facilitated more extensive investigation of the compound's properties and potential applications, contributing to its recognition as an important member of the indole derivative family.

Academic Significance in Heterocyclic Chemistry Research

The academic significance of this compound extends beyond its role as a simple synthetic target, encompassing its contributions to fundamental understanding of heterocyclic chemistry principles and its utility as a model compound for investigating structure-activity relationships. The compound serves as an important reference point for studies examining the effects of substitution patterns on indole reactivity and represents a valuable building block for constructing more complex molecular architectures.

Research involving this compound has contributed significantly to the development of new synthetic methodologies for heterocyclic compound preparation. The unique substitution pattern of this compound has made it a useful substrate for testing new reaction conditions and exploring novel synthetic transformations. Studies utilizing this compound have led to improved understanding of the electronic effects of amino and methyl substituents on indole reactivity, providing insights that have been applied to the synthesis of other heterocyclic systems.

The compound's role in academic research has been particularly important in the context of natural product synthesis, where it serves as a potential intermediate for accessing more complex indole alkaloids. The 3-amino oxindole structural motif appears in numerous natural products, and understanding the chemistry of model compounds such as this compound provides valuable insights for developing efficient synthetic routes to these targets.

The academic importance of this compound is further enhanced by its utility in teaching and training applications within organic chemistry education. The compound's relatively simple structure combined with its diverse reactivity patterns makes it an excellent case study for illustrating fundamental concepts in heterocyclic chemistry. Students and researchers can use this compound to explore principles such as aromatic substitution, nucleophilic addition, and stereoelectronic effects in a well-defined system.

Contemporary research involving this compound continues to generate new insights into heterocyclic chemistry. Recent studies have focused on developing more efficient synthetic approaches, exploring novel reaction pathways, and investigating potential applications in materials science and medicinal chemistry. The compound's continued relevance in current research demonstrates its enduring value as a platform for advancing fundamental understanding of heterocyclic systems and developing new synthetic technologies.

Properties

IUPAC Name |

3-amino-7-methyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(10)9(12)11-8(5)6;/h2-4,7H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABCGXXNTXFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, also known by its chemical formula and CAS number 1214090-45-5, is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- BCL6 Inhibition : Recent studies have indicated that this compound serves as a chemical probe for inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor linked to diffuse large B-cell lymphoma (DLBCL). The compound demonstrated an IC50 value of 4.8 nM in HTRF assays, indicating potent inhibition of BCL6 activity in vitro .

- Antiviral Properties : The compound has shown promise in antiviral applications. For instance, derivatives related to indole structures have been evaluated for their ability to inhibit viral entry, particularly in the context of SARS-CoV-2. These compounds exhibited low cytotoxicity while maintaining significant antiviral activity .

- Receptor Affinity : It has been reported that derivatives of 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one exhibit affinity for arginine vasopressin receptors (V1a and V1b), which are crucial for various physiological functions including blood pressure regulation and water retention .

Therapeutic Potential

The therapeutic applications of this compound extend across several domains:

- Cancer Therapy : The inhibition of BCL6 suggests potential use in oncology, particularly for treating B-cell malignancies. Ongoing research is focused on optimizing dosing regimens to maintain effective drug concentrations in vivo .

- Antiviral Treatment : Given its antiviral properties, this compound could be explored further as a treatment for viral infections, especially in light of the ongoing need for effective antiviral agents against emerging pathogens .

Table 1: Summary of Biological Activities

Case Study: BCL6 Inhibition

In a recent study exploring BCL6 inhibitors, researchers optimized the chemical structure of related compounds to enhance their potency and bioavailability. The study highlighted that sustained administration was necessary to achieve therapeutic effects in xenograft models .

Case Study: Antiviral Screening

Another study screened various derivatives for their ability to inhibit SARS-CoV-2 entry. The results showed that certain compounds derived from indole structures significantly reduced viral infection rates without causing cytotoxic effects in cell cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

The indole scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Electron-Withdrawing vs.

- Solubility: Ethyl and methyl groups (Rows 1–2) are hydrophobic, whereas methoxy derivatives (e.g., 3-Amino-7-methoxyindolin-2-one hydrochloride, CAS: 1250575-11-1) improve polarity and aqueous solubility .

- Steric Effects : The 1,7-dimethyl analog (Row 5) may exhibit steric hindrance, affecting receptor binding .

Pharmacological Relevance

- Dopamine Agonists: Ropinirole hydrochloride (CAS: 91374-20-8) shares the 1,3-dihydro-2H-indol-2-one core but includes a dipropylaminoethyl side chain, enabling dopamine receptor binding .

- Antipsychotics : Ziprasidone (CAS: 138982-67-9) incorporates a benzisothiazolyl-piperazine moiety, demonstrating how indole derivatives can be tailored for CNS activity .

Preparation Methods

Starting Materials

- 3-Bromooxindoles : These are key intermediates prepared from isatins via a three-step synthesis, with overall yields ranging from 51% to 76%. For the target compound, the 7-methyl-substituted 3-bromooxindole is used.

- Thioamides or Thiobenzamides : Primary, secondary, or tertiary thioamides serve as amino group donors in the Eschenmoser coupling.

Eschenmoser Coupling Reaction

This reaction involves the coupling of 3-bromooxindoles with thioamides in dry dimethylformamide (DMF) at room temperature, typically under stirring for 5 to 12 hours depending on the nature of the thioamide (primary or secondary). After the initial reaction period, triethylamine (TEA) is added to facilitate the reaction completion.

Procedure Summary:

- Dissolve the 3-bromooxindole and the corresponding thioamide in dry DMF.

- Stir at room temperature for 5 hours (primary thioamides) or 12 hours (secondary thioamides).

- Add 2 equivalents of triethylamine and stir for an additional 5 minutes.

- Dilute the reaction mixture with water and extract with dichloromethane (DCM).

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate.

- Purify the crude product by preparative flash chromatography and crystallization.

Purification

The crude product is purified by:

- Flash chromatography on silica gel or alumina cartridges using appropriate solvent gradients.

- Crystallization from suitable solvents such as methanol or chloroform/methanol mixtures to obtain analytically pure samples.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Dry DMF |

| Temperature | Room temperature |

| Reaction time | 5 h (primary thioamides), 12 h (secondary thioamides) |

| Base addition | Triethylamine (2 equiv) |

| Extraction solvents | Dichloromethane, water, brine |

| Purification | Flash chromatography, crystallization |

| Typical yields | 70% to 97%, often >85% |

| Product configuration | (Z)-isomer confirmed by NMR |

Alternative Synthetic Routes and Considerations

Other synthetic methods, such as those starting from N-phenylpropiolamides or involving isocyanate precursors, have been reported but generally show lower yields or require protection/deprotection steps that complicate the synthesis and reduce overall efficiency.

The Eschenmoser coupling method is superior in terms of yield, scalability, and stereochemical control. It is also applicable to various substituted 3-bromooxindoles, including electron-withdrawing and electron-donating groups on the aromatic ring.

Summary of Research Findings

- The Eschenmoser coupling reaction is the preferred method for synthesizing this compound.

- The reaction proceeds efficiently at room temperature in dry DMF with triethylamine as a base.

- The method is scalable and yields high-purity products with excellent isolated yields.

- The (Z)-configuration of the double bond in the product is consistently obtained and confirmed by NMR.

- The starting 3-bromooxindoles are accessible from isatins, making the overall synthetic route practical and cost-effective.

Data Table: Example Reaction Conditions and Yields for Related Compounds

| Compound ID | Substituent at Position 7 | Thioamide Type | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1a | H | Primary thiobenzamide | 5 | 85 | Standard reaction conditions |

| 1e | 7-Methyl | Primary thiobenzamide | 4 | 87 | Target compound analog |

| 1a | H | Secondary thiobenzamide | 12 | 78 | Longer reaction time required |

| 1a | H | Tertiary thiobenzamide | 20 (with trimethyl phosphite) | 70 | Requires additional reagent |

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, and how can purity be optimized?

Synthesis typically involves cyclization of substituted aniline derivatives followed by amination and methylation. For purity optimization:

- Use recrystallization with solvents like ethanol or ethyl acetate to remove unreacted intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and minimize side products .

- Employ HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) for purity assessment, as demonstrated for structurally related indol-2-one derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the 7-methyl substitution and amine proton environment. Compare with spectral data of analogous compounds (e.g., 3-Amino-1-ethyl-indol-2-one) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula validation (e.g., [M+H]+ ion for C₉H₁₁N₂O·HCl) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 2-one moiety) .

Q. How should researchers handle this compound safely in laboratory settings?

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Conduct accelerated stability studies using methodologies from related compounds (e.g., Ropinirole hydrochloride):

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or isomerism) be resolved for this compound?

Q. What experimental designs are suitable for evaluating its pharmacological activity, such as receptor binding?

Q. How can researchers address contradictions in impurity profiles from different synthesis batches?

Q. What methodologies are recommended for assessing bioavailability in preclinical models?

- Pharmacokinetic (PK) studies : Administer the compound intravenously/orally to rodents (dose: 1–10 mg/kg) and measure plasma levels using UHPLC-QTOF-MS .

- Optimize solubility via co-solvents (e.g., 10% DMSO in saline) based on water solubility data from structurally similar hydrochloride salts (e.g., 133 mg/mL for Ropinirole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.